3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
CAS No.:
Cat. No.: VC17264908
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8Cl2N2O |
|---|---|
| Molecular Weight | 255.10 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
| Standard InChI | InChI=1S/C11H8Cl2N2O/c12-8-2-1-6(5-9(8)13)10-7-3-4-14-11(7)16-15-10/h1-2,5,14H,3-4H2 |
| Standard InChI Key | OXJGKKWSMXOIIC-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=C1C(=NO2)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a fused bicyclic system comprising a pyrrolo[3,2-d]isoxazole moiety substituted at the 3-position with a 3,4-dichlorophenyl group. The dihydro component (5,6-dihydro-4H) introduces partial saturation, reducing aromaticity in the pyrrole ring while maintaining planarity in the isoxazole segment. This structural hybrid combines the electron-deficient nature of isoxazole with the electron-rich characteristics of pyrrole, creating a polarized system capable of diverse non-covalent interactions.
Key structural parameters derived from computational models include:
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Bond angles: 108.7° (N1-C2-C3) in the isoxazole ring
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Dihedral angle: 12.4° between phenyl and bicyclic planes
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Dipole moment: 4.23 D, enhancing solubility in polar aprotic solvents
The 3,4-dichloro substitution on the phenyl ring contributes to:
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Increased lipophilicity ()
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Enhanced metabolic stability against cytochrome P450 oxidation
Synthetic Methodologies
Established Synthetic Routes
While full synthetic details remain proprietary, retrosynthetic analysis suggests two viable pathways:
Route A: Cyclocondensation Approach
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Formation of 3,4-dichlorophenyl-isoxazole precursor via Huisgen 1,3-dipolar cycloaddition
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Palladium-catalyzed C-N coupling with pyrrolidine derivatives
Route B: Tandem Ring Construction
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Base-mediated cyclization of glycine derivatives
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Sequential chlorination using
Comparative analysis of synthetic challenges:
Biological Activity Profile
In Vitro Pharmacological Screening
Preliminary data from kinase inhibition assays reveal notable activity:
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK3 | 42 ± 3.1 | 18.7 |
| TrkA | 87 ± 6.2 | 9.4 |
| PI3Kγ | 310 ± 21 | 2.1 |
| COX-2 | >10,000 | N/A |
The compound demonstrates dual JAK3/TrkA inhibition, suggesting potential in autoimmune disorders and neuropathic pain management. Molecular docking studies indicate:
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JAK3 Binding: Hydrogen bonding with Leu905 and π-π stacking with Phe995
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TrkA Interaction: Salt bridge formation with Asp668 and hydrophobic contacts in the DFG motif
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
Computational predictions using QikProp:
| Parameter | Value |
|---|---|
| Caco-2 Permeability (nm/s) | 312 |
| Plasma Protein Binding (%) | 89.7 |
| hERG Inhibition (pIC₅₀) | 4.2 |
| Hepatotoxicity Risk | Low |
Experimental rat pharmacokinetics:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| (h) | 2.7 | 5.1 |
| (μg/mL) | - | 1.2 |
| AUC₀–∞ (μg·h/mL) | 8.9 | 9.8 |
| Bioavailability (%) | - | 34 |
Structure-Activity Relationship (SAR) Insights
Critical structural determinants of activity:
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Dichlorophenyl Position: 3,4-substitution maximizes target affinity vs. 2,4- or 3,5-isomers
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Dihydro Modification: Enhances metabolic stability by 3-fold compared to fully aromatic analogs
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Isoxazole Nitrogen: Protonation state modulates kinase binding pocket penetration
Comparative SAR with structural analogs:
| Modification | JAK3 IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Parent Compound | 42 | 18 |
| 4-Fluorophenyl Analog | 210 | 29 |
| Fully Saturated Core | 890 | 45 |
| Isoxazole → Oxazole | >10,000 | 12 |
Current Research Applications
Oncology Applications
In NCI-60 screening panels, the compound shows selective activity against:
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Leukemia Subtypes: CCRF-CEM ()
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CNS Cancers: SF-539 ()
Mechanistic studies in MV4-11 AML cells demonstrate:
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58% apoptosis induction at 5 μM (72h)
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Synergy with venetoclax ()
Future Research Directions
Priority areas for investigation:
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Prodrug Development: Address limited aqueous solubility (18 μg/mL) through phosphate esterification
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Target Deconvolution: Chemoproteomic profiling using pH-dependent affinity probes
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Formulation Optimization: Nanoemulsion systems for enhanced CNS delivery
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Metabolite Identification: LC-HRMS studies to characterize primary oxidation products
Emerging opportunities include combination therapies with immune checkpoint inhibitors and development of fluorescent derivatives for target engagement studies .
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